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molecular formula C8H15NO B1291586 Octahydroindolizin-7-ol CAS No. 90204-25-4

Octahydroindolizin-7-ol

Cat. No. B1291586
M. Wt: 141.21 g/mol
InChI Key: VQAPKTUEKZKXEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
USRE039128E1

Procedure details

1-Azabicyclo[4,3,0]nonan-4-one (1.0 g, 0.0072 moles) (King, F. D., J. Chem. Soc. Perkin. Trans. 1, (1986) 447) in tetrahydrofuran (50 ml) was treated with lithium aluminium hydride (0.7 g. 0.0185 moles) at ambient temperature for 18 hours. Work up in the usual way gave the title compound 1.0 g (100%). M.S. (+ve ion electrospray) m/z 142 (MH30 , 95%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[N:1]12[CH2:9][CH2:8][CH2:7][CH:6]1[CH2:5][C:4](=[O:10])[CH2:3][CH2:2]2.[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[N:1]12[CH2:9][CH2:8][CH2:7][CH:6]1[CH2:5][CH:4]([OH:10])[CH2:3][CH2:2]2 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
N12CCC(CC2CCC1)=O
Name
Quantity
0.7 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N12CCC(CC2CCC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 98.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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